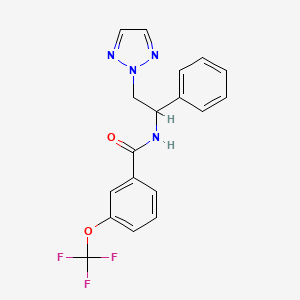

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

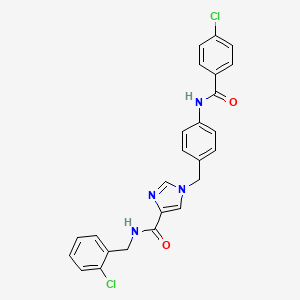

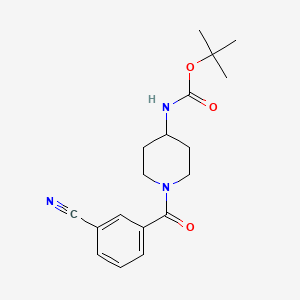

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through six steps starting from commercially available raw materials, with an overall yield of more than 30% . Similarly, triazole-containing compounds were synthesized from reactions involving hydrazonoyl chlorides and nitriles or acetylenes in the presence of aluminum chloride . These methods could potentially be adapted for the synthesis of the compound of interest.

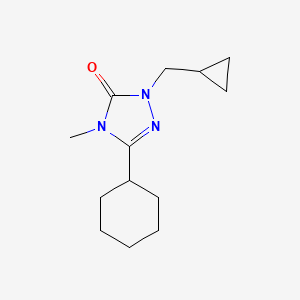

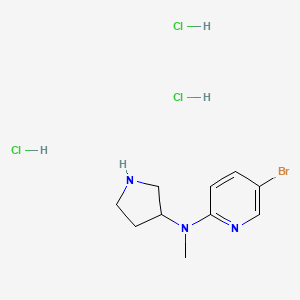

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using various spectroscopic techniques and computational methods. For example, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide were characterized by IR, UV-Visible, 1H NMR, ESR, and mass spectral data, complemented by thermal gravimetric analysis (TGA) and magnetic and molar conductance measurements . DFT calculations and X-ray crystallography were used to study the structure of antipyrine-like derivatives . These techniques could be employed to analyze the molecular structure of "N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various reagents and under different conditions can lead to the formation of heterocyclic compounds, as seen in the synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . The reactivity of the triazole moiety in the target compound could be explored in similar chemical reactions to understand its potential for forming new compounds or interacting with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents like the trifluoromethoxy group. For example, the presence of a trifluoromethyl group in a thiazole derivative was found to significantly affect the compound's inhibitory activity against stearoyl-CoA desaturase-1 . The high acidity of a fluorophenol moiety in benzoxazole and benzothiazole derivatives was found to be sensitive to pH changes and metal cation binding . These properties are relevant to the analysis of the target compound, which contains both a triazole ring and a trifluoromethoxy group.

Applications De Recherche Scientifique

Metal-Free Oxidative Coupling

Phenyliodine Bis(trifluoroacetate) has been utilized in the intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions, leading to the synthesis of benzoxazole products. This method highlights a versatile approach for constructing heterocyclic compounds, which can be applied to the development of new materials and pharmaceuticals (Zhengsen Yu, Lijuan Ma, & Wei Yu, 2012).

Stearoyl-CoA Desaturase-1 Inhibition

Continued investigation into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1) has identified compounds with potent inhibitory action. This research contributes to the understanding of SCD-1's role in metabolic diseases, showcasing the therapeutic potential of benzamide derivatives (Y. Uto et al., 2009).

Fluorescent Derivatives Synthesis

The synthesis and photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including those based on benzimidazole, benzoxazole, and benzothiazole, have been explored. These compounds show potential applications in bioimaging and sensors due to their dual emission characteristics and thermal stability (Vikas Padalkar et al., 2011).

Anticancer Activity

N-Phenyl benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity. This research opens avenues for the development of new chemotherapeutic agents (B. Ravinaik et al., 2021).

Mécanisme D'action

While the specific mechanism of action for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(trifluoromethoxy)benzamide” is not available, similar 1H-1,2,3-triazole analogs have been shown to exhibit inhibitory potential against the carbonic anhydrase-II enzyme . This is often achieved through direct binding with the active site residues of the enzyme .

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-8-4-7-14(11-15)17(26)24-16(12-25-22-9-10-23-25)13-5-2-1-3-6-13/h1-11,16H,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDDGEURCBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B2555577.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)